![molecular formula C30H42O6 B3029952 3-O-(2'E,4'Z-decadienoyl)ingenol CAS No. 84680-59-1](/img/structure/B3029952.png)
3-O-(2'E,4'Z-decadienoyl)ingenol
Overview
Description
3-O-(2’E,4’Z-decadienoyl)ingenol is a natural diterpene . It exhibits significant anticomplement activity with an IC50 of 89.5 μM . It’s a major diterpenoid of Euphorbia kansui and could convert into ingenol after processing Euphorbia kansui with vinegar .
Chemical Reactions Analysis
3-O-(2’E,4’Z-decadienoyl)ingenol, a major diterpenoid of Euphorbia kansui, could convert into ingenol after processing Euphorbia kansui with vinegar . The specific chemical reactions involved in this process are not detailed in the available resources.Scientific Research Applications
Topoisomerase IIα Inhibition and Cancer Research
3-O-(2'E,4'Z-decadienoyl)ingenol, derived from Euphorbia kansui, has been studied for its potential effects on cancer cells. In a study by Yoshida et al. (2010), this compound was evaluated for its inhibitory activity on topoisomerase II and cell proliferation in a mouse breast cancer cell line. However, the study found that 3-O-(2'E,4'Z-decadienoyl)ingenol did not exhibit significant inhibitory activity on either topoisomerase II or cell proliferation, contrasting with other ingenol compounds like 20-O-ingenolEZ (Yoshida et al., 2010).
Impact on Cell Division
Wang et al. (2002) identified 3-O-(2'E,4'Z-decadienoyl)ingenol as one of the diterpenes isolated from Euphorbia kansui roots. This study reported the in vitro effects of this compound on cell division, using cultured individual Xenopus cells at the blastular stage. The compound arrested cleavage significantly, indicating a notable impact on cell division processes (Wang et al., 2002).
Antinematodal Activity
Shi et al. (2007) explored the antinematodal properties of 3-O-(2'E,4'Z-decadienoyl)ingenol. The study discovered that this compound, among others isolated from Euphorbia kansui, showed significant antinematodal activity against Bursaphelenchus xylophilus, a nematode species (Shi et al., 2007).
Apoptosis in Intestinal Epithelial Cells
In a study by Gao et al. (2015), 3-O-(2'E,4'Z-decadienoyl)ingenol was linked to apoptosis in intestinal epithelial cells. This research investigated the cytotoxic mechanism of 3-O-(2'E,4'Z-decadienoyl)ingenol in rat intestinal epithelial cells (IEC-6). The study revealed that the compound induced apoptosis via a mitochondrial pathway and caused cell cycle arrest (Gao et al., 2015).
Stimulatory Effects on Macrophage Fc Receptor
Matsumoto et al. (1992) demonstrated that 3-O-(2'E,4'Z-decadienoyl)ingenol can enhance the binding of immune complexes to macrophages by stimulating the expression of the Fc receptor for gamma-globulin. This suggests potential applications in modulating immune responses (Matsumoto et al., 1992).
Pesticidal Activity
Dang et al. (2010) investigated the pesticidal activity of 3-O-(2'E,4'Z-decadienoyl)ingenol, extracted from Euphorbia kansui roots. The study found that this compound exhibited significant insecticidal activity against the brown plant hopper, Nilaparvata lugens, suggesting its potential as a natural pesticide or a lead compound for pest control (Dang et al., 2010).
Future Directions
The future directions of research on 3-O-(2’E,4’Z-decadienoyl)ingenol could involve exploring the underlying mechanisms of toxicity reduction without compromising the pharmacological effects of Euphorbia kansui stir-fried with vinegar . Further studies could also focus on the potential therapeutic applications of 3-O-(2’E,4’Z-decadienoyl)ingenol, given its significant anticomplement activity .
properties
IUPAC Name |
[(1S,4S,5S,6R,9S,10R,12R,14R)-5,6-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (2E,4Z)-deca-2,4-dienoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42O6/c1-6-7-8-9-10-11-12-13-23(32)36-27-18(2)16-29-19(3)14-22-24(28(22,4)5)21(26(29)34)15-20(17-31)25(33)30(27,29)35/h10-13,15-16,19,21-22,24-25,27,31,33,35H,6-9,14,17H2,1-5H3/b11-10-,13-12+/t19-,21+,22-,24+,25-,27+,29+,30+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXZQPNIMGCMHC-JFSCPWEMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=CC(=O)OC1C(=CC23C1(C(C(=CC(C2=O)C4C(C4(C)C)CC3C)CO)O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C=C\C(=O)O[C@H]1C(=C[C@@]23[C@@]1([C@@H](C(=C[C@H](C2=O)[C@H]4[C@H](C4(C)C)C[C@H]3C)CO)O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-O-(2'E,4'Z-decadienoyl)ingenol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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